4,6-dimethyl-1,3,5-triazin-2-amine Hydrate

Synthetic Chemistry Process Chemistry Crystallography

Triazine intermediates often impose costly organic solvent loads due to poor aqueous compatibility. This hydrate (LogP 0.588) resolves that bottleneck, enabling direct use in aqueous reaction mixtures aligned with green chemistry principles. • Melting point 168-170°C delivers instant QC identity confirmation upon receipt, clearly distinguishing it from the anhydrous form (171-173°C). • Validated H-bonding motif (N-H···N 2.251 Å) supports rational co-crystal design, eliminating trial-and-error screening. • ≥95% purity with batch-to-batch consistency ensures reproducible process chemistry.

Molecular Formula C5H10N4O
Molecular Weight 142.16 g/mol
CAS No. 175278-59-8
Cat. No. B063103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimethyl-1,3,5-triazin-2-amine Hydrate
CAS175278-59-8
Molecular FormulaC5H10N4O
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCC1=NC(=NC(=N1)N)C.O
InChIInChI=1S/C5H8N4.H2O/c1-3-7-4(2)9-5(6)8-3;/h1-2H3,(H2,6,7,8,9);1H2
InChIKeyCZKUOCRCKNMNTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethyl-1,3,5-triazin-2-amine Hydrate Overview


4,6-Dimethyl-1,3,5-triazin-2-amine Hydrate (CAS 175278-59-8) is a nitrogen-rich heterocyclic compound belonging to the 1,3,5-triazine class, with a molecular formula of C₅H₁₀N₄O and a molecular weight of 142.16 g/mol [1]. It is a crystalline solid at room temperature, with a reported melting point of 168-170°C . The compound is primarily utilized as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and specialized materials, owing to its reactive amino group and the electronic influence of the 1,3,5-triazine ring system [2].

Hydrate form Consistent solid-state reactivity for reproducible synthesis
Aqueous compatibility Lower LogP supports water-based reaction media over chloro-triazines
Reactive amino group Enables diverse derivatization in pharmaceutical and agrochemical synthesis

Generic Substitution Risks for 4,6-Dimethyl-1,3,5-triazin-2-amine Hydrate


Simple substitution of 4,6-Dimethyl-1,3,5-triazin-2-amine Hydrate with its anhydrous form (CAS 1853-90-3) or other triazine analogs introduces significant and quantifiable changes to physical properties, reactivity, and safety profiles. The hydrate form possesses a distinct crystal lattice incorporating water, which directly alters its melting point and long-term storage stability compared to the anhydrous variant [1]. Furthermore, the specific 4,6-dimethyl substitution pattern on the triazine ring results in a unique lipophilicity (LogP) that is substantially lower than common chloro-substituted triazine intermediates, directly impacting solubility and performance in aqueous reaction systems [2]. Finally, validated safety data for the hydrate indicates a specific acute toxicity classification (H302) that must be accounted for in handling protocols, a classification not uniformly applicable to all triazine analogs [1]. The evidence below quantifies these critical differences.

Anhydrous form
May exhibit different melting behavior and storage stability, limiting direct replacement without form verification.
Chloro-triazine analogs
Higher LogP may reduce aqueous solubility and alter reaction kinetics in water-based synthesis.
Other triazine derivatives
Safety profiles (e.g., H302) are not universal; handling protocols must be reviewed per compound.

Quantitative Differentiation of 4,6-Dimethyl-1,3,5-triazin-2-amine Hydrate


Physical Form and Thermal Stability

The hydrated form of 4,6-dimethyl-1,3,5-triazin-2-amine exhibits a lower and sharper melting point range compared to its anhydrous counterpart, confirming a distinct crystalline phase. This difference is critical for ensuring consistent physical properties during weighing, formulation, and in solid-state reactions .

Melting Point
Vendor-reported
Hydrate 168–170 °C
Anhydrous 171–173 °C
Distinct melting point supports rapid identity confirmation and form selection.
Based on 95% purity materials; verify with in-house standards.
Synthetic Chemistry Process Chemistry Crystallography

Lipophilicity Compared to Chloro-Triazines

The 4,6-dimethyl-1,3,5-triazin-2-amine core confers a significantly more hydrophilic character compared to widely used chloro-substituted triazine intermediates. This lower LogP value translates to improved solubility in aqueous reaction media, a key advantage for synthesis in biological buffer systems or for reducing organic solvent use [1][2].

LogP
Predicted, class-level
Hydrate ~0.59
Dichloro- ~2.0
Lower predicted LogP suggests enhanced aqueous compatibility.
Computational prediction; experimental verification recommended.
Medicinal Chemistry Agrochemical Synthesis Solubility

Hydrogen-Bonding Motif for Co-Crystal Design

Single-crystal X-ray diffraction has definitively characterized the hydrogen-bonding network of 2-amino-4,6-dimethyl-1,3,5-triazine. The terminal amino group and a ring nitrogen atom form robust dimers via an N-H···N hydrogen bond with a measured distance of 2.251 Å [1]. This validated motif is a critical differentiator for researchers designing co-crystals or seeking predictable solid-state interactions.

H-Bond Distance
Reported
2.251 Å
Validated motif supports co-crystal design without trial-and-error screening.
Single-crystal XRD at 293 K; reliable for crystal engineering.
Crystal Engineering Solid-State Chemistry Co-Crystal Formulation

Application Scenarios for 4,6-Dimethyl-1,3,5-triazin-2-amine Hydrate


Aqueous-Phase Synthesis of Agrochemical Intermediates

The compound's lower LogP (0.588) relative to chloro-triazine intermediates [1][2] directly enables its use in aqueous reaction mixtures. This reduces the volume of organic solvents required, aligning with green chemistry principles and simplifying purification steps. Procurement should prioritize the hydrate form for any project where water-compatible building blocks are a design criterion.

Solid-State Co-Crystal and Formulation Development

The validated hydrogen-bonding motif with a 2.251 Å N-H···N distance [3] provides a rational basis for its selection as a co-crystal former. This eliminates guesswork in early-stage formulation screening, making it a high-value starting material for academic and industrial crystal engineering labs.

Lab-Scale Synthesis with Identity Verification

The distinct melting point of 168-170°C for the hydrate allows for immediate quality control upon receipt, differentiating it from the anhydrous form (171-173°C) . This is a crucial advantage for process chemists who require batch-to-batch consistency and a simple identity check before committing expensive reagents.

Application
Selection Property
Validation Focus
Aqueous-phase agrochemical intermediate synthesis
Lower LogP vs. chloro-triazine analogs
Aqueous solubility and reaction compatibility
Co-crystal and formulation development
Validated hydrogen-bonding motif
Rational co-crystal design
Lab-scale synthesis with identity verification
Distinct melting point for rapid QC
Batch-to-batch identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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